MDR Reversal Potency
P-gp modulator 1 exhibits nanomolar potency in reversing P-gp-mediated multidrug resistance, a key differentiator from first-generation inhibitors. In a head-to-head class-level comparison, P-gp modulator 1 (compound 6c) achieved an IC50 of 28 nM for the reversal of paclitaxel resistance in P-gp-overexpressing KBV cells [1]. In contrast, the classic first-generation P-gp inhibitor verapamil typically operates in the low micromolar range for similar MDR reversal assays [2].
| Evidence Dimension | Potency in reversing P-gp-mediated multidrug resistance |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | Verapamil (first-generation inhibitor) |
| Quantified Difference | ~100-fold lower IC50 (nanomolar vs. micromolar) |
| Conditions | Human KBV (P-gp overexpressing) cells; potentiation of paclitaxel-induced cytotoxicity |
Why This Matters
Higher potency allows for effective MDR reversal at lower concentrations, potentially minimizing off-target toxicity and non-specific effects in cellular assays.
- [1] BindingDB. Entry for BDBM50506702 (CHEMBL4565305). IC50: 28 nM. Assay Description: Reversal of P-gp-mediated multidrug resistance in human KBV cells. View Source
- [2] Loo TW, Clarke DM. Defining the drug-binding site of the human multidrug resistance P-glycoprotein using a fluorescence-based technique. Methods Mol Biol. 2005;294:59-68. View Source
